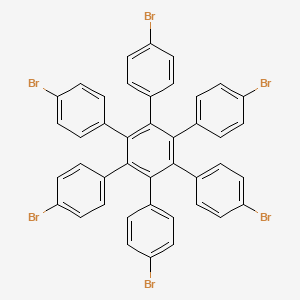

Hexakis(4-bromophenyl)benzene

概要

説明

Hexakis(4-bromophenyl)benzene is a chemical compound with the molecular formula C42H24Br6 . It is a type of hexabenzocoronene (HBC) hybrid that contains an expanded graphitic core . This compound is highly soluble, resists aggregation, and can be readily functionalized at its vertices .

Synthesis Analysis

The synthesis of Hexakis(4-bromophenyl)benzene involves the cobalt-catalyzed cyclotrimerization of diarylacetylenes . It can also be synthesized by the Sonogashira coupling reaction of 1e with arylacetylenes .Molecular Structure Analysis

The molecular structure of Hexakis(4-bromophenyl)benzene is characterized by an expanded graphitic core . This core is surrounded by six bromophenyl groups attached to the benzene ring .Chemical Reactions Analysis

Hexakis(4-bromophenyl)benzene undergoes self-bromination to produce [o-BrPhSiO1.5]8. Further bromination gives crystalline [2,5-Br2PhSiO1.5]8 .Physical And Chemical Properties Analysis

Hexakis(4-bromophenyl)benzene has a molecular weight of 1008.1 g/mol . It has a high logP value of 15.8, indicating its lipophilic nature . The compound has no hydrogen bond donors or acceptors . It has a rotatable bond count of 6 . The exact mass is 1007.69168 g/mol, and the monoisotopic mass is 1001.69783 g/mol .科学的研究の応用

Iodine Capture

Hexakis(4-bromophenyl)benzene-based conjugated microporous polymers (HCMPs) have been synthesized and used for highly efficient and reversible iodine capture . This is particularly important for the safe capture and storage of radioactive iodine during nuclear waste storage and nuclear energy generation .

Gas Storage Materials

Hexakis(4-bromophenyl)benzene has been used in the synthesis of thermochemically stable microporous polymers that serve as gas storage materials . These materials have shown good gas storage capabilities and high thermal stability, making them suitable candidates for gas storage in harsh chemical environments .

Preparation of Nanometer-Size Macromolecules

The hexaphenylbenzene core, which includes Hexakis(4-bromophenyl)benzene, is being extensively investigated for the preparation of nanometer-size macromolecules . These macromolecules have potential applications as molecular devices such as sensors, switches, ferromagnets, and other electronic and optoelectronic devices .

Preparation of Supramolecular Assemblies

Hexakis(4-bromophenyl)benzene is also being used for the preparation of supramolecular assemblies . These assemblies are important for the development of materials that can be used in various electronic and optoelectronic devices .

Catalyst in Organic and Organometallic Transformations

Hexakis(4-bromophenyl)benzene has been used for the preparation of a hexacation-radical salt, which serves as a multi-electron-transfer catalyst in a variety of organic and organometallic transformations .

Preparation of Well-Defined Graphite-Like Structures

The hexaphenylbenzene core, including Hexakis(4-bromophenyl)benzene, is being utilized for the preparation of well-defined graphite-like structures . These structures have potential applications in various fields, including electronics and optoelectronics .

Synthesis of Metal-Organic Frameworks

Hexakis(4-bromophenyl)benzene has been used in the synthesis of metal-organic frameworks . These frameworks have potential applications in gas storage/separation, heterogeneous catalysis, and chemical sensors .

Environmental Pollution Control

Hexakis(4-bromophenyl)benzene-based microporous polymers have been used for environmental pollution control . They have been developed as ideal porous materials for small gas molecule capture, which is an important challenge in view of environmental pollution control and purification of natural gases .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1,2,3,4,5,6-hexakis(4-bromophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H24Br6/c43-31-13-1-25(2-14-31)37-38(26-3-15-32(44)16-4-26)40(28-7-19-34(46)20-8-28)42(30-11-23-36(48)24-12-30)41(29-9-21-35(47)22-10-29)39(37)27-5-17-33(45)18-6-27/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSYGQSHKDPKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H24Br6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458601 | |

| Record name | Hexakis(4-bromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1008.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexakis(4-bromophenyl)benzene | |

CAS RN |

19057-50-2 | |

| Record name | Hexakis(4-bromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is hexakis(4-bromophenyl)benzene considered a useful precursor in materials chemistry?

A1: Hexakis(4-bromophenyl)benzene's structure, featuring a central benzene ring with six radiating phenyl groups each bearing a bromine atom, makes it highly reactive. [] This allows for various chemical modifications, especially via palladium-catalyzed coupling reactions like the Buchwald-Hartwig reaction. [] Researchers can substitute the bromine atoms with various functional groups, tailoring the molecule's properties for specific applications such as building conjugated microporous polymers. []

Q2: What are some interesting applications of materials derived from hexakis(4-bromophenyl)benzene?

A2: One notable application is in designing highly efficient iodine capture materials. Researchers have synthesized hexaphenylbenzene-based conjugated microporous polymers (HCMPs) using HBB as a starting material. [] These HCMPs demonstrate exceptional iodine uptake capabilities, reaching up to 336 wt%, making them promising candidates for nuclear waste management and energy generation applications. []

Q3: Can hexakis(4-bromophenyl)benzene be used to create molecules with multiple redox centers?

A4: Yes, the bromine atoms in HBB can be replaced with other groups that readily undergo oxidation or reduction. Researchers have synthesized macromolecules containing multiple redox-active sites using HBB as a starting material. [] These molecules act as "electron sponges," readily accepting or donating multiple electrons. [] This property makes them promising for applications in areas like molecular electronics.

Q4: Are there any established protocols for the synthesis of hexakis(4-bromophenyl)benzene?

A5: Yes, a detailed preparation method for HBB has been published. [] The synthesis involves a Diels-Alder reaction followed by bromination with bromine in the presence of a reducing agent like sodium bisulfite. [] This method provides a reliable route to obtain HBB, facilitating further research and development of HBB-derived materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-8-azabicyclo[3.2.1]octan-6-one](/img/structure/B3048935.png)

![(1,4-Phenylene)bis[ethynyl(dimethyl)silane]](/img/structure/B3048937.png)

![Naphthaceno[2,1,12,11-opqra]naphthacene](/img/structure/B3048949.png)

![ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B3048956.png)